(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
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Overview
Description
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to significant changes in the function of the target, potentially inhibiting its activity or altering its function.
Biochemical Pathways
1,2,4-triazole derivatives have been shown to have significant antibacterial activity , suggesting that they may interfere with bacterial metabolic pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of a compound is known to improve its pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce apoptosis or inhibit cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. For instance, the presence of this compound in the environment can lead to its transformation into other products, such as 1-methyl-1H-1,2,4-triazole . This transformation can potentially affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents .
Industry:
Comparison with Similar Compounds
- (1-methyl-1H-1,2,4-triazol-3-yl)methanol
- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison:
- (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties.
- The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRQTGQSUXYIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094242-04-1 |
Source
|
Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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